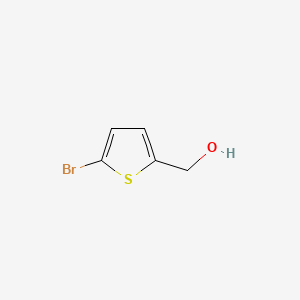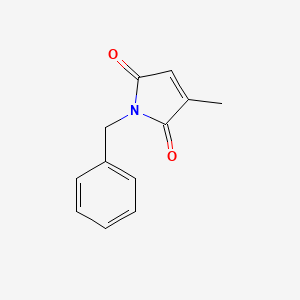![molecular formula C14H21BrO2Si B1279490 Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- CAS No. 157610-58-7](/img/structure/B1279490.png)
Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-, commonly known as 1,2-Bromo-2,2-dimethyl-1-phenyl-ethanone, is an organic compound that has been used in a variety of scientific research applications. It has a wide range of properties and is a useful tool for organic synthesis and biochemical studies.
Wissenschaftliche Forschungsanwendungen
1,2-Bromo-2,2-dimethyl-1-phenyl-ethanone has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various compounds, including aldehydes, ketones, esters, amides, and nitriles. It has also been used as a reagent in organic synthesis to produce a variety of compounds. Additionally, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
1,2-Bromo-2,2-dimethyl-1-phenyl-ethanone acts as a nucleophile in organic synthesis. It reacts with electrophiles such as alkyl halides, aryl halides, and acyl halides to form new carbon-carbon bonds. This reaction is known as a nucleophilic substitution reaction.
Biochemical and Physiological Effects
1,2-Bromo-2,2-dimethyl-1-phenyl-ethanone has been used in a variety of biochemical and physiological studies. It has been used to study the metabolism of drugs, the effects of drugs on the body, and the mechanisms of action of drugs. It has also been used to study the effects of hormones and other biochemical compounds on the body.
Vorteile Und Einschränkungen Für Laborexperimente
1,2-Bromo-2,2-dimethyl-1-phenyl-ethanone has several advantages for laboratory experiments. It is a relatively stable compound and has a low toxicity level. Additionally, it is a relatively inexpensive compound and is readily available from chemical suppliers. However, it is a relatively reactive compound and can react with other compounds in the presence of oxygen or moisture.
Zukünftige Richtungen
1,2-Bromo-2,2-dimethyl-1-phenyl-ethanone has a wide range of potential future applications. It can be used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It can also be used in the synthesis of new drugs and in the study of biochemical and physiological processes. Additionally, it can be used to study the metabolism of drugs, the effects of drugs on the body, and the mechanisms of action of drugs.
Synthesemethoden
The synthesis of 1,2-Bromo-2,2-dimethyl-1-phenyl-ethanone involves a three-step reaction process. The first step involves the reaction of ethyl acetate with bromoacetophenone in the presence of a base such as sodium hydroxide. This reaction produces 1,2-dibromo-2,2-dimethyl-1-phenyl-ethanone. The second step involves the reaction of 1,2-dibromo-2,2-dimethyl-1-phenyl-ethanone with a base such as sodium hydroxide, which produces 1,2-bromo-2,2-dimethyl-1-phenyl-ethanone. The third step involves the reaction of 1,2-bromo-2,2-dimethyl-1-phenyl-ethanone with a silylating agent such as trimethylsilyl chloride to produce 1,2-Bromo-2,2-dimethyl-1-phenyl-ethanone.
Eigenschaften
IUPAC Name |
2-bromo-1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrO2Si/c1-14(2,3)18(4,5)17-12-8-6-11(7-9-12)13(16)10-15/h6-9H,10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQPTJRQSPGZSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459622 |
Source


|
| Record name | Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- | |
CAS RN |
157610-58-7 |
Source


|
| Record name | Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Sulfamoylphenyl)formamido]acetic acid](/img/structure/B1279413.png)







![Benzo[b]thiophene-3-carbonitrile](/img/structure/B1279438.png)



